
trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is a 2-oxo monocarboxylic acid that is 2-oxobut-3-enoic acid in which one of the methyl hydrogens is substituted by a 3-hydroxy-1-benzothiophen-2-yl group. It is a 2-oxo monocarboxylic acid and a member of 1-benzothiophenes. It is a conjugate acid of a 4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoate.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Synthesis
One notable application of compounds related to trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is in the development of neuroprotective agents. A study by Drysdale et al. (2000) demonstrates the synthesis and structure-activity relationship of similar compounds as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have potential in treating neurological disorders by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxin, in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial Heterocyclic Compounds
The synthesis of novel heterocyclic compounds with potential antibacterial activities from related 4-oxobut-2-enoic acids is another application. Research by El-Hashash et al. (2015) involves the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized by reacting 4-oxobut-2-enoic acid with various compounds under Aza–Michael addition conditions. These compounds exhibit potential for antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Anti-inflammatory and Analgesic Applications
A series of substituted 4-aryl-4-oxobut-2-enoic acids and their derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. Pulina et al. (2009) reported the synthesis of these compounds, highlighting their moderate activity in these areas, indicating their potential in the development of new pharmaceuticals (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
Synthesis of Biologically Active Compounds
Compounds related to 4-oxobut-2-enoic acid are also used as building blocks in the synthesis of biologically active compounds. Tolstoluzhsky et al. (2008) developed an efficient protocol for synthesizing these building blocks, combining microwave assistance and ytterbium triflate catalyst. This method allows for the fast preparation of target acids from different aromatic ketones, indicating a versatile application in pharmaceutical synthesis (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).
Environmental Degradation Studies
Interestingly, a study by Seo (2012) on Mycobacterium aromativorans JS19b1T demonstrated the degradation of dibenzothiophene (DBT), a sulfur heterocycle, through various metabolic pathways. This includes the formation of trans-4-(3-hydroxybenzo[b]thiophen-2-yl)-2-oxobut-3-enoic acid as a ring cleavage product, providing insights into bacterial degradation of aromatic compounds and potential environmental applications (Seo, 2012).
Eigenschaften
Molekularformel |
C12H8O4S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
(E)-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O4S/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |
InChI-Schlüssel |
CSURGFUIIZATMZ-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)C(=O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



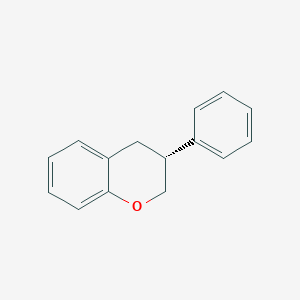
![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
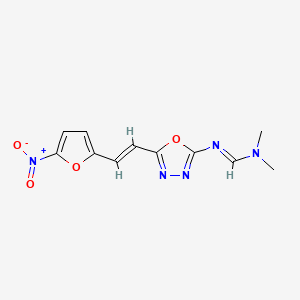
![2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B1244668.png)
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)
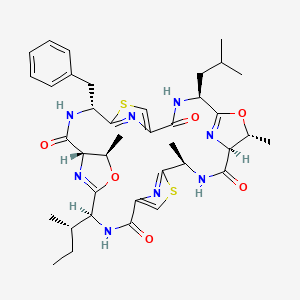

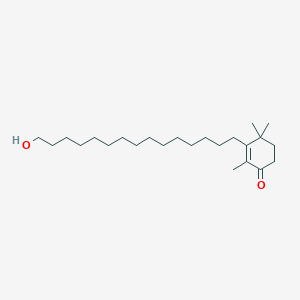
![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)
![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)
![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)
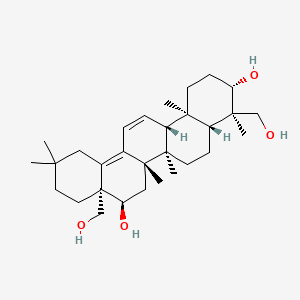
![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)
![4-[[2-[[(2R)-3,3-dimethylbutan-2-yl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-methoxybenzonitrile](/img/structure/B1244686.png)